molecular formula C15H25ClN2O B10828379 Methane;1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride

Methane;1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride

Cat. No.: B10828379
M. Wt: 284.82 g/mol
InChI Key: CPOZDCAGVZOCQA-UHFFFAOYSA-N
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Description

Tacrine (hydrochloride) (hydrate) is a centrally acting acetylcholinesterase inhibitor and indirect cholinergic agonist. It was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer’s disease. Tacrine has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer’s disease and other central nervous system disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tacrine can be synthesized through various methods, including a sustainable approach using deep eutectic solvents under aerobic conditions. This method achieves a high yield of 98% by replacing volatile organic compounds with eco-friendly solvents . The optimized protocol scales easily to 3 grams of substrate without yield loss and extends successfully to tacrine derivatives with reduced hepatotoxicity.

Industrial Production Methods: Industrial production of tacrine involves the synthesis of its hydrochloride hydrate form, which is achieved by combining tacrine with hydrochloric acid and water. This process ensures the compound’s stability and solubility for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Tacrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various tacrine derivatives with modified pharmacological properties, such as increased potency or reduced toxicity .

Scientific Research Applications

Tacrine (hydrochloride) (hydrate) has a wide range of scientific research applications:

Mechanism of Action

Tacrine exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, tacrine increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function. This mechanism is particularly beneficial in Alzheimer’s disease, where there is a deficiency of acetylcholine due to the loss of cholinergic neurons .

Comparison with Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A cholinesterase inhibitor that also inhibits butyrylcholinesterase.

    Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.

Comparison: Tacrine is unique in its structure and mechanism of action compared to other acetylcholinesterase inhibitors. While donepezil, rivastigmine, and galantamine also inhibit acetylcholinesterase, tacrine’s ability to act as a respiratory stimulant and its historical significance as the first approved cholinesterase inhibitor for Alzheimer’s disease set it apart .

Properties

Molecular Formula

C15H25ClN2O

Molecular Weight

284.82 g/mol

IUPAC Name

methane;1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride

InChI

InChI=1S/C13H14N2.2CH4.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);2*1H4;1H;1H2

InChI Key

CPOZDCAGVZOCQA-UHFFFAOYSA-N

Canonical SMILES

C.C.C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl

Origin of Product

United States

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